1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.303 g/mol . This compound belongs to the class of purine derivatives and is structurally related to other xanthine derivatives such as caffeine and theobromine
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of theophylline (1,3-dimethylxanthine) with pentyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects . The compound’s structure allows it to interact with adenosine receptors, similar to other xanthine derivatives, which can result in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its pentyl group, which differentiates it from other xanthine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-6-7-16-8-13-10-9(16)11(17)15(3)12(18)14(10)2/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCUKHEABBVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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